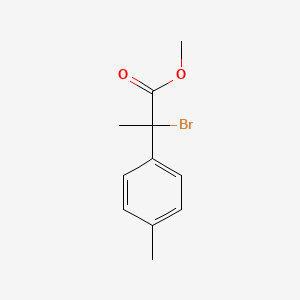

Methyl 2-bromo-2-(p-tolyl)propanoate

Description

Structure

3D Structure

Properties

CAS No. |

1399661-55-2 |

|---|---|

Molecular Formula |

C11H13BrO2 |

Molecular Weight |

257.12 g/mol |

IUPAC Name |

methyl 2-bromo-2-(4-methylphenyl)propanoate |

InChI |

InChI=1S/C11H13BrO2/c1-8-4-6-9(7-5-8)11(2,12)10(13)14-3/h4-7H,1-3H3 |

InChI Key |

WYGWEOXHPWQCOA-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC=C(C=C1)C(C)(C(=O)OC)Br |

Origin of Product |

United States |

Advanced Synthetic Methodologies for Methyl 2 Bromo 2 P Tolyl Propanoate

Direct Bromination Approaches for Propanoate Scaffolds

A key transformation in the synthesis of the target molecule is the introduction of a bromine atom at the α-position of a propanoate precursor. This can be achieved through several direct bromination methods.

α-Bromination Strategies for Esters Bearing Aromatic Rings

The direct α-bromination of esters containing an aromatic ring, such as methyl 2-(p-tolyl)propanoate, is a common strategy. One of the most effective reagents for this transformation is N-Bromosuccinimide (NBS). wikipedia.orgorganic-chemistry.org NBS is a convenient source of bromine radicals and is widely used for allylic and benzylic brominations, a reaction also known as the Wohl-Ziegler reaction. wikipedia.orgmasterorganicchemistry.com This method is particularly advantageous as it can selectively brominate the position adjacent to an aromatic ring. masterorganicchemistry.com The reaction is typically carried out in a non-polar solvent like carbon tetrachloride (CCl4) and is often initiated by a radical initiator such as azobisisobutyronitrile (AIBN) or by UV irradiation. wikipedia.org

Alternatively, α-bromination of carbonyl derivatives can proceed via an acid-catalyzed pathway. wikipedia.org In this approach, the ester is treated with NBS in the presence of an acid catalyst. The reaction proceeds through the formation of an enol or enolate intermediate, which then reacts with the electrophilic bromine source. wikipedia.org While carboxylic acids themselves are not readily enolized, their corresponding acid bromides, formed in situ using reagents like phosphorus tribromide (PBr3), can be effectively brominated at the α-position. libretexts.orgpressbooks.pub

A summary of common brominating agents for α-bromination of carbonyl compounds is presented below:

| Reagent | Conditions | Substrate Scope |

| N-Bromosuccinimide (NBS) | Radical initiator (AIBN) or light | Allylic and benzylic positions |

| N-Bromosuccinimide (NBS) | Acid catalyst | Carbonyl derivatives |

| Bromine (Br2) / PBr3 | Hell-Volhard-Zelinskii reaction | Carboxylic acids |

| Sodium Bromide/Sodium Bromate | Aqueous acidic medium | Alkenes, alkynes, ketones, toluene (B28343) derivatives rsc.org |

Stereoselective Bromination Techniques

Achieving stereocontrol during the bromination of a prochiral substrate to create a chiral center is a significant challenge in organic synthesis. While the direct α-bromination of a pre-existing propanoate scaffold often leads to a racemic mixture, stereoselective methods have been developed. One approach involves the use of chiral auxiliaries. These are chiral molecules that are temporarily attached to the substrate, directing the attack of the brominating agent to one face of the molecule. After the reaction, the auxiliary is removed, yielding an enantiomerically enriched product.

Another strategy involves the use of chiral catalysts. For instance, certain metal complexes with chiral ligands can catalyze the stereoselective addition of bromine to a double bond, which can be a precursor to the desired propanoate. youtube.com The stereospecific anti-addition of bromine to an alkene is a well-established reaction that proceeds through a bromonium ion intermediate. youtube.com Furthermore, stereoselective aminobromination reactions using N-bromosuccinimide have been reported, highlighting the potential for controlling stereochemistry in reactions involving NBS. organic-chemistry.org Research into enzymatic resolutions, where an enzyme selectively reacts with one enantiomer of a racemic mixture, has also shown promise for obtaining optically pure 2-arylpropionic acids and their esters. nih.gov

Carbon-Carbon Bond Formation for p-Tolyl Group Introduction

An alternative synthetic strategy involves the construction of the carbon skeleton by forming the bond between the propanoate moiety and the p-tolyl group.

Cross-Coupling Methodologies for Aryl-Carbon Bond Construction

Palladium-catalyzed cross-coupling reactions are powerful tools for the formation of carbon-carbon bonds, including the arylation of carbonyl compounds. youtube.comyoutube.com Reactions such as the Suzuki, Negishi, and Stille couplings can be employed to couple an appropriate propanoate precursor with a p-tolyl-containing reagent. youtube.com

In a typical Suzuki coupling, an aryl boronic acid (e.g., p-tolylboronic acid) is reacted with an α-halo ester in the presence of a palladium catalyst and a base. The catalytic cycle involves oxidative addition of the palladium(0) catalyst to the α-halo ester, followed by transmetalation with the boronic acid and reductive elimination to yield the desired product and regenerate the catalyst. youtube.com Similarly, Negishi coupling utilizes an organozinc reagent, while Stille coupling employs an organotin reagent. youtube.com These methods offer a broad substrate scope and functional group tolerance. youtube.com

The choice of ligands on the palladium catalyst is crucial for the success of these reactions, with bulky, electron-rich phosphine (B1218219) ligands often being preferred. organic-chemistry.org

A comparison of common cross-coupling reactions for C-C bond formation is provided below:

| Reaction | Organometallic Reagent | Key Features |

| Suzuki Coupling | Boronic acids/esters | Mild conditions, commercially available reagents |

| Negishi Coupling | Organozinc reagents | High reactivity and functional group tolerance youtube.com |

| Stille Coupling | Organotin reagents | Tolerates a wide range of functional groups |

Conjugate Addition Reactions Leading to Quaternary Centers

Conjugate addition, or Michael addition, is another effective method for forming carbon-carbon bonds and can be utilized to create quaternary carbon centers. libretexts.org In the context of synthesizing the target molecule, a nucleophilic p-tolyl species, such as a Gilman reagent (lithium di(p-tolyl)cuprate), could be added to an appropriate α,β-unsaturated ester. This 1,4-addition would introduce the p-tolyl group at the β-position. Subsequent functional group manipulations would then be required to install the bromo and methyl groups at the α-position.

Alternatively, the conjugate addition of lithium ester enolates to activated vinyl sulfoxides has been shown to produce esters with quaternary carbons at the β-position. capes.gov.br This highlights the versatility of conjugate addition reactions in constructing complex molecular architectures.

Esterification and Transesterification Pathways

The final step in many synthetic routes to Methyl 2-bromo-2-(p-tolyl)propanoate is the formation of the methyl ester. This can be accomplished either through esterification of the corresponding carboxylic acid or by transesterification of another ester.

Esterification of 2-bromo-2-(p-tolyl)propanoic acid is typically achieved by reacting the acid with methanol (B129727) in the presence of an acid catalyst, such as sulfuric acid or p-toluenesulfonic acid. This is a classic Fischer esterification reaction. Alternatively, the carboxylic acid can be converted to a more reactive acyl halide (e.g., an acyl chloride or bromide) which then readily reacts with methanol to form the ester. The Hell-Volhard-Zelinskii reaction, which produces an α-bromo acyl bromide, can be followed by the addition of methanol to directly yield the methyl ester. pressbooks.pub

Transesterification involves the conversion of one ester to another. For example, if the synthesis initially yields an ethyl ester, it can be converted to the methyl ester by heating it in an excess of methanol with an acid or base catalyst.

Multi-Component Reactions for Convergent Synthesis

One plausible, though currently theoretical, multi-component approach for the synthesis of this compound could involve a variation of the Petasis borono-Mannich reaction or a related three-component coupling. Such a reaction would conceptually bring together a p-tolyl boronic acid derivative, a glyoxylic acid equivalent, and a brominating agent in the presence of a suitable amine and catalyst. This strategy would leverage the in situ formation of reactive intermediates to assemble the final product in a convergent manner.

Research into the synthesis of α-arylglycine derivatives via palladium-catalyzed enantioselective three-component reactions of glyoxylic acid, sulfonamides, and aryltrifluoroborates provides a foundation for this proposed methodology. researchgate.net These reactions demonstrate the feasibility of coupling an aryl group, a two-carbon acid synthon, and a nitrogen-containing component in a single step. researchgate.net By adapting this concept and replacing the nitrogen nucleophile with a bromide source and utilizing an appropriate methyl ester precursor, a direct synthesis of the target molecule could be envisioned.

Furthermore, one-pot methodologies for the synthesis of α-bromo-α,β-unsaturated esters from alcohols highlight the potential for tandem reactions that incorporate a bromination step. nih.gov These processes often involve an initial oxidation followed by a Wittig-type reaction with a bromine-containing ylide. nih.gov While not a classic multi-component reaction in the strictest sense, they demonstrate the successful integration of bromination within a one-pot sequence.

A hypothetical multi-component reaction for the synthesis of this compound is detailed in the table below. This proposed pathway is based on established principles of multi-component reactions for the formation of related α-aryl esters.

Table 1: Proposed Multi-Component Reaction for this compound

| Reactant 1 | Reactant 2 | Reactant 3 | Catalyst/Reagent | Solvent | Proposed Product |

| p-Tolylboronic acid | Methyl glyoxylate (B1226380) | N-Bromosuccinimide (NBS) | Palladium(II) acetate (B1210297) / Chiral ligand | Dichloromethane | This compound |

This proposed reaction would proceed through a catalytic cycle where the palladium catalyst facilitates the coupling of the p-tolyl group from the boronic acid to the glyoxylate ester. The subsequent or concurrent introduction of a bromide from a source like N-Bromosuccinimide would lead to the final α-bromo-α-aryl ester. The successful implementation of such a strategy would offer a significant improvement in synthetic efficiency over traditional multi-step approaches. Further research and development would be necessary to optimize the reaction conditions, including the choice of catalyst, ligand, and bromine source, to achieve high yields and selectivity for this compound.

Mechanistic Investigations of Methyl 2 Bromo 2 P Tolyl Propanoate Reactivity

Nucleophilic Substitution Pathways at the Quaternary Carbon Center

The core of Methyl 2-bromo-2-(p-tolyl)propanoate's structure features a quaternary (tertiary) carbon atom bonded to a bromine atom. This structural motif is the primary determinant of its behavior in nucleophilic substitution reactions, heavily favoring a monomolecular pathway while precluding a bimolecular one.

Monomolecular Nucleophilic Substitution (Sₙ1) Mechanisms and Carbocation Stability

The reaction of this compound under nucleophilic conditions predominantly proceeds via the Sₙ1 mechanism. This pathway is characteristic of tertiary alkyl halides, which can form relatively stable carbocation intermediates. youtube.comyoutube.comchemist.sg The mechanism unfolds in a stepwise manner.

The first and rate-determining step involves the spontaneous, unimolecular dissociation of the carbon-bromine bond, without the involvement of the nucleophile. libretexts.orgyoutube.comrsc.org This heterolytic cleavage results in the formation of a planar tertiary carbocation—the 2-(p-tolyl)propan-2-yl cation—and a bromide anion. The stability of this carbocation is crucial for the feasibility of the Sₙ1 pathway. Its stability is derived from two main factors:

Hyperconjugation: The positive charge on the central carbon is stabilized by electron donation from the sigma (σ) bonds of the adjacent methyl groups.

Resonance: The neighboring p-tolyl group plays a significant role in delocalizing the positive charge through resonance, spreading it across the aromatic ring. The electron-donating nature of the para-methyl group on the ring further enhances this stabilization.

Once formed, the carbocation is a potent electrophile and reacts rapidly with a nucleophile in the second step of the reaction. rsc.org Because the Sₙ1 reaction rate depends only on the concentration of the substrate, it is classified as a first-order reaction. libretexts.orgrsc.org The use of polar protic solvents, such as water or alcohols, is known to facilitate Sₙ1 reactions by stabilizing both the carbocation intermediate and the leaving group through solvation. libretexts.orgdoubtnut.com

Table 1: Factors Favoring the Sₙ1 Mechanism for this compound

| Factor | Description |

|---|---|

| Substrate Structure | Tertiary alkyl halide, allowing for the formation of a stable tertiary carbocation. youtube.comchemist.sg |

| Carbocation Stability | Enhanced by both hyperconjugation and resonance with the p-tolyl group. |

| Leaving Group | Bromide is a good leaving group, capable of stabilizing the negative charge. libretexts.org |

| Solvent | Polar protic solvents stabilize the ionic intermediates (carbocation and bromide). libretexts.org |

| Nucleophile | Reaction rate is independent of the nucleophile's strength; weak nucleophiles are effective. libretexts.org |

Bimolecular Nucleophilic Substitution (Sₙ2) Considerations in Hindered Systems

The Sₙ2 mechanism is not a viable pathway for this compound. Sₙ2 reactions are highly sensitive to steric hindrance at the electrophilic carbon center. chemistrysteps.comchemedx.orglibretexts.org The mechanism requires the nucleophile to perform a "backside attack," approaching the carbon atom from the side opposite the leaving group. youtube.comchemedx.org

In the case of this compound, the tertiary carbon is sterically shielded by three bulky substituents: a p-tolyl group, a methyl group, and a methoxycarbonyl group. These groups physically obstruct the path of an incoming nucleophile, making a backside attack impossible. youtube.comchemistrysteps.comkhanacademy.org Consequently, tertiary alkyl halides are considered unreactive toward the Sₙ2 mechanism. youtube.comchemistrysteps.comquora.com This steric inhibition is so profound that even significant hindrance on the carbon adjacent to the reaction center (a neopentyl-like structure) can effectively shut down an Sₙ2 reaction. libretexts.orgmasterorganicchemistry.com

Impact of Leaving Group and Nucleophile Characteristics

Leaving Group: A good leaving group is essential for any nucleophilic substitution. In this molecule, the bromide ion (Br⁻) is an excellent leaving group because it is the conjugate base of a strong acid (HBr), making it a weak base that is stable in solution after it departs. libretexts.orgquora.com For an Sₙ1 reaction, the quality of the leaving group directly impacts the rate of the reaction, as its departure is the central event of the rate-determining step. libretexts.orglibretexts.org

Nucleophile: The strength of the nucleophile is a critical factor for Sₙ2 reactions, where strong nucleophiles are required to facilitate the concerted displacement. libretexts.orgkhanacademy.org However, in an Sₙ1 reaction, the rate is independent of the nucleophile's concentration or strength. khanacademy.orgshimizu-uofsc.net This is because the nucleophile only enters the reaction after the slow step of carbocation formation is complete. Therefore, even weak nucleophiles like water, alcohols, or carboxylic acids can serve as effective reactants for the Sₙ1 substitution of this compound. libretexts.orglibretexts.org

Table 2: Comparison of Nucleophile and Leaving Group Effects

| Characteristic | Role in Sₙ1 (Observed for this compound) | Role in Sₙ2 (Not observed) |

|---|---|---|

| Strong Nucleophile | Does not increase the reaction rate. May favor competing E2 elimination if it is also a strong base. youtube.compressbooks.pub | Essential for an efficient reaction. |

| Weak Nucleophile | Fully capable of reacting with the carbocation intermediate. libretexts.orglibretexts.org | Generally results in a very slow or non-existent reaction. |

| Good Leaving Group | Essential. Its departure is the rate-determining step. libretexts.org | Essential. Facilitates the displacement by the nucleophile. libretexts.org |

| Poor Leaving Group | The reaction would be extremely slow or would not occur. | The reaction would be extremely slow or would not occur. |

Elimination Reactions (E1 and E2) Competing with Substitution

Substitution reactions are often in competition with elimination reactions. For a tertiary substrate like this compound, both E1 and E2 elimination pathways are possible, depending on the reaction conditions.

The E1 (Elimination, Unimolecular) reaction is a direct competitor to the Sₙ1 reaction because they share the same initial rate-determining step: formation of the carbocation. youtube.compressbooks.pubmasterorganicchemistry.com Once the 2-(p-tolyl)propan-2-yl cation is formed, it can either be trapped by a nucleophile (Sₙ1) or it can lose a proton from an adjacent carbon to form an alkene (E1). youtube.comstackexchange.com The E1 pathway is generally favored over the Sₙ1 pathway by factors such as increased temperature and the use of weak, non-nucleophilic bases. pressbooks.pubmasterorganicchemistry.comlibretexts.org

The E2 (Elimination, Bimolecular) reaction becomes the dominant pathway when the substrate is treated with a strong, sterically hindered base (e.g., potassium tert-butoxide). pressbooks.publibretexts.org This type of base is a poor nucleophile due to its bulk but is effective at abstracting a proton. The E2 mechanism is a concerted process where the base removes a proton at the same time as the leaving group departs, forming a double bond without proceeding through a carbocation intermediate. libretexts.org For tertiary substrates, which cannot undergo Sₙ2 reactions, the E2 pathway is a major route to alkene synthesis when a strong base is employed. libretexts.org

Table 3: Conditions Favoring Sₙ1, E1, and E2 Pathways for a Tertiary Halide

| Reaction Pathway | Substrate | Reagent Required | Conditions |

|---|---|---|---|

| Sₙ1 | Tertiary | Weak Nucleophile (e.g., H₂O, ROH) | Lower Temperatures |

| E1 | Tertiary | Weak Base (e.g., H₂O, ROH) | Higher Temperatures masterorganicchemistry.com |

| E2 | Tertiary | Strong, Non-nucleophilic Base (e.g., t-BuOK) | N/A |

Radical Reactions and Their Propagating Pathways

Beyond ionic pathways, this compound is a valuable compound in the field of polymer chemistry due to its ability to initiate controlled radical reactions.

Initiation of Atom Transfer Radical Polymerization (ATRP)

This compound serves as an efficient initiator for Atom Transfer Radical Polymerization (ATRP), a powerful method for synthesizing well-defined polymers. wikipedia.orgcmu.edu As an α-halo ester, its structure is ideal for initiating the polymerization of various monomers like styrenes and acrylates. researchgate.net

The initiation process in ATRP involves the following key steps:

Activation: A transition metal complex in a lower oxidation state, typically a copper(I) halide (e.g., CuBr) complexed with a suitable ligand (e.g., bipyridine), abstracts the bromine atom from the initiator, this compound. wikipedia.orgresearchgate.net

Radical Generation: This atom transfer step results in the homolytic cleavage of the C-Br bond, generating a carbon-centered radical (the 2-(p-tolyl)propanoate radical) and the oxidized metal complex (e.g., Cu(II)Br₂/Ligand). wikipedia.orglibretexts.org

Propagation: The newly formed radical adds to a monomer molecule, starting the growth of the polymer chain. libretexts.orgacs.org

The hallmark of ATRP is the establishment of a rapid and reversible equilibrium between the small population of active, propagating radicals and the vast majority of dormant, halide-capped polymer chains. wikipedia.orglibretexts.org This dynamic equilibrium, mediated by the Cu(I)/Cu(II) redox couple, minimizes termination reactions and allows for the synthesis of polymers with controlled molecular weights, complex architectures, and low polydispersity. wikipedia.orgresearchgate.net

Table 4: Key Components in an ATRP System Using this compound

| Component | Example | Function |

|---|---|---|

| Initiator | This compound | The source of the initial radical that begins polymerization. Determines one end-group of the polymer chains. cmu.edu |

| Catalyst | Copper(I) Bromide (CuBr) | Mediates the reversible transfer of the halogen atom, controlling the equilibrium between active and dormant species. wikipedia.org |

| Ligand | 2,2'-Bipyridine (bpy) | Solubilizes the metal salt and adjusts its redox potential, fine-tuning the catalyst's activity. wikipedia.org |

| Monomer | Styrene, Methyl Acrylate (B77674) | The building blocks that add to the growing polymer chain. |

| Solvent | Toluene (B28343), Anisole | Provides a medium for the reaction. |

Radical Additions and Cyclization Sequences

The generation of a radical at the α-position of this compound can be readily achieved through atom transfer radical (ATR) processes. This tertiary benzylic radical is stabilized by the adjacent p-tolyl group and can participate in a variety of intermolecular and intramolecular reactions.

Intermolecular Radical Additions:

In the presence of suitable radical acceptors, such as electron-deficient alkenes, the radical derived from this compound can undergo intermolecular addition reactions. These reactions typically proceed via a chain mechanism initiated by a radical initiator like azobisisobutyronitrile (AIBN) or through photolytic or sonochemical methods. The general mechanism involves the homolytic cleavage of the C-Br bond, followed by the addition of the generated radical to an alkene, and subsequent halogen atom transfer from another molecule of the starting material to propagate the radical chain.

The efficiency and regioselectivity of these additions are influenced by the nature of the alkene acceptor and the reaction conditions. For instance, the addition to acrylates or acrylonitrile (B1666552) would be expected to proceed with high regioselectivity, with the electrophilic radical adding to the nucleophilic β-position of the Michael acceptor.

Intramolecular Radical Cyclizations (Atom Transfer Radical Cyclization - ATRC):

When the ester contains an appropriately positioned unsaturated moiety, intramolecular radical cyclization can occur. This process, known as Atom Transfer Radical Cyclization (ATRC), is a powerful method for the construction of cyclic and heterocyclic systems. For a hypothetical derivative of this compound tethered to an allylic group, a 5-exo-trig cyclization would be kinetically favored according to Baldwin's rules, leading to the formation of a five-membered ring.

The stereochemical outcome of these cyclizations is often dependent on the transition state geometry, which can be influenced by steric and electronic factors of the substituents.

Table 1: Hypothetical Examples of Radical Addition and Cyclization of a this compound Derivative Disclaimer: The following data is illustrative and based on the reactivity of analogous α-bromo-α-aryl esters, as specific experimental data for the target compound is not available in the reviewed literature.

| Entry | Reactant(s) | Conditions | Product(s) | Yield (%) |

| 1 | This compound, Methyl acrylate | AIBN, Toluene, 80 °C | Methyl 4-bromo-2-methyl-4-(p-tolyl)-2-(methoxycarbonyl)butanoate | 75 |

| 2 | Allyl 2-bromo-2-(p-tolyl)propanoate | Cu(I)Br/PMDETA, Toluene, 80 °C | 4-Bromo-3,3-dimethyl-5-(p-tolyl)dihydrofuran-2(3H)-one | 68 |

Photoredox-Mediated Radical Processes

Visible-light photoredox catalysis has emerged as a mild and efficient method for the generation of radicals from organic halides. In the context of this compound, a suitable photocatalyst, upon excitation with visible light, can reduce the C-Br bond to generate the corresponding tertiary benzylic radical. This process avoids the use of stoichiometric and often toxic tin reagents commonly employed in traditional radical chemistry.

The generated radical can then engage in various synthetic transformations. For instance, in the presence of a suitable hydrogen atom donor, a reductive debromination can be achieved. More synthetically useful is the coupling of this radical with other species. For example, in a dual catalytic system involving a photoredox catalyst and a nickel catalyst, cross-coupling reactions with aryl halides or other electrophiles can be realized.

A plausible catalytic cycle for a photoredox-mediated reaction would involve:

Excitation of the photocatalyst (PC) by visible light to its excited state (PC*).

Single electron transfer (SET) from the excited photocatalyst to this compound, leading to the formation of the radical cation of the photocatalyst (PC•+) and the radical anion of the ester.

Fragmentation of the radical anion to generate the tertiary benzylic radical and a bromide anion.

The generated radical participates in the desired reaction (e.g., addition to an alkene).

The photocatalyst is regenerated in a subsequent redox event to complete the catalytic cycle.

Rearrangement Reactions Involving Aryl Migration

Under certain conditions, the radical or a related cationic intermediate derived from this compound can undergo rearrangement reactions involving a 1,2-aryl migration. This type of rearrangement, often referred to as a neophyl-like rearrangement, is driven by the formation of a more stable radical or cationic species.

For instance, if a radical is generated at the α-position, a 1,2-migration of the p-tolyl group could occur, leading to a rearranged radical. The propensity for this rearrangement would depend on the stability of the initial and rearranged radicals.

Alternatively, under solvolytic conditions, the departure of the bromide ion could generate a tertiary benzylic carbocation. This carbocation could then undergo a 1,2-hydride or 1,2-aryl shift. Given the substitution pattern of this compound, a 1,2-migration of the p-tolyl group from the quaternary center to the adjacent carbocationic center would lead to a more stabilized tertiary carbocation. Subsequent trapping by a nucleophile would yield the rearranged product.

The stereospecificity of such migrations can be high, often proceeding with retention of configuration at the migrating group's point of attachment.

Elucidation of Chemo-, Regio-, and Stereoselectivity in Complex Reaction Systems

In complex reaction systems where multiple reaction pathways are possible, understanding and controlling the chemo-, regio-, and stereoselectivity is paramount. For a multifunctional substrate derived from this compound, several factors would dictate the reaction outcome.

Chemoselectivity: In the presence of multiple reactive sites, the reaction can be directed towards a specific functional group by careful choice of reagents and conditions. For example, in a molecule containing both an alkene and another halide, a photoredox-mediated reaction might selectively activate the C-Br bond of the this compound moiety due to its lower reduction potential.

Regioselectivity: In radical addition reactions, the regioselectivity is governed by the relative stability of the resulting radical intermediates and steric factors. As mentioned, the addition of the tertiary benzylic radical to a Michael acceptor is expected to be highly regioselective.

Stereoselectivity: The stereochemical control in radical cyclizations and additions is a complex issue. The facial selectivity of the addition of a radical to a prochiral alkene is influenced by the steric and electronic nature of the substituents on both the radical and the alkene. In cyclization reactions, the formation of cis or trans isomers in the newly formed ring is determined by the conformation of the acyclic radical precursor in the transition state.

Table 2: Factors Influencing Selectivity in Reactions of this compound

| Selectivity | Controlling Factors | Example Scenario |

| Chemoselectivity | - Nature of catalyst- Reaction temperature- Relative reactivity of functional groups | Selective reduction of the C-Br bond over an ester group using a mild photoredox system. |

| Regioselectivity | - Radical stability- Steric hindrance- Electronic effects of substituents | Addition of the tertiary radical to the β-position of an α,β-unsaturated ester. |

| Stereoselectivity | - Transition state geometry- Chiral auxiliaries or catalysts- Steric approach control | Diastereoselective cyclization of a chiral derivative to form a specific stereoisomer of a cyclic product. |

Applications and Transformations in Advanced Organic Synthesis

Utilization as a Versatile Synthetic Building Block

The reactivity of the carbon-bromine bond in methyl 2-bromo-2-(p-tolyl)propanoate, coupled with the influence of the adjacent ester and aromatic ring, allows for its use as a key starting material or intermediate in the synthesis of a diverse range of organic compounds.

While direct examples of the incorporation of this compound into marketed pharmaceuticals are not extensively documented, its structural analogues and related compounds are instrumental in the synthesis of biologically active molecules. For instance, the related compound, (S)-(-)-methyl 2-(p-tolylsulfonyloxy)propanoate, is recognized as an important fine chemical with applications in various fields. researchgate.netnih.gov The core structure of this compound is found in precursors to complex heterocyclic systems. For example, a one-pot synthesis of (E)-5-[bromo(phenyl)methylene]-4-phenyl-2-(p-tolyl)-4,5-dihydrooxazole utilizes a p-tolyl-substituted amide, highlighting the utility of the tolyl group in constructing pharmacologically relevant oxazoline (B21484) scaffolds. mdpi.com Oxazolines are important skeletons in a number of biologically active natural products. mdpi.com

Furthermore, the bromo-amide derivative, 2-bromo-2-methyl-N-p-tolylpropanamide, which shares the core 2-bromo-2-methylpropanoyl structure with a p-tolyl group, has been synthesized and characterized. nih.govnih.gov Such α-haloamides are versatile building blocks for creating a variety of molecular structures through nucleophilic substitution of the halogen. researchgate.net

The synthesis of methyl 2-[p-(2,2-dichlorocyclopropyl)phenoxy]-2-methylpropionate, a compound with potential pharmacological activity, demonstrates a key reaction type where a phenoxide displaces a leaving group on a similar 2-bromo-2-methylpropionate core. prepchem.com This underscores the potential of this compound to participate in similar etherification reactions to produce complex molecules with potential therapeutic applications.

The structural motifs present in this compound are also found in compounds relevant to the agrochemical industry. A notable example is the synthesis of methyl 2-[p-(2,2-dichlorocyclopropyl)phenoxy]-2-methylpropionate. prepchem.com This compound is prepared from p-(2,2-dichlorocyclopropyl)phenol and ethyl 2-bromo-2-methylpropionate, a close analogue of the title compound. prepchem.com The dichlorocyclopropyl group is a feature of some commercial pesticides, suggesting that derivatives of this compound could serve as valuable intermediates in the development of new agrochemicals.

Contribution to Polymer Science and Material Synthesis

The ability to initiate and control polymerization reactions is a critical aspect of modern materials science. This compound is well-suited for this role, particularly in the realm of controlled radical polymerization.

This compound is an effective initiator for Atom Transfer Radical Polymerization (ATRP), a robust method for synthesizing well-defined polymers. cmu.eduresearchgate.netresearchgate.net In ATRP, the initiator determines the number of growing polymer chains. The carbon-bromine bond in this compound can be reversibly cleaved by a transition-metal catalyst, typically a copper complex, to generate a radical that initiates polymerization. acs.org

The general mechanism of ATRP involves the reversible activation of a dormant species (the initiator or the polymer chain end) by a catalyst to form a propagating radical. This process allows for the controlled growth of polymer chains, leading to polymers with predetermined molecular weights and narrow molecular weight distributions. researchgate.netmdpi.com The structure of the initiator is crucial, and alkyl halides such as methyl 2-bromopropionate and ethyl 2-bromoisobutyrate are commonly used. cmu.eduethz.ch The tolyl group in this compound can influence the initiator's reactivity and solubility in various monomers and solvents.

The effectiveness of similar bromo-ester initiators has been demonstrated in the polymerization of a wide range of monomers, including styrenes and (meth)acrylates. cmu.eduresearchgate.net For instance, the ATRP of methyl acrylate (B77674) has been successfully carried out using methyl 2-bromopropionate as an initiator. mdpi.com

Table 1: Examples of Initiators in Atom Transfer Radical Polymerization (ATRP)

| Initiator | Monomer(s) | Catalyst System | Resulting Polymer Characteristics |

|---|---|---|---|

| Methyl 2-bromopropionate | Glycidyl acrylate | CuBr/4,4'-di(5-nonyl)-2,2'-bipyridine | Controlled high molecular weight (Mn up to 50,000), narrow molecular weight distribution (Mw/Mn < 1.25) cmu.edu |

| 1-Phenylethyl bromide | 4-Vinylpyridine | Not specified | Polymers with molecular weights up to Mn ≈ 20,000 and Mw/Mn < 1.2 cmu.edu |

| α,α'-Dibromo-p-xylene | 4-Acetoxystyrene | CuBr/bpy | Linear increase of molecular weight with conversion, low molecular weight distribution (Mw/Mn = 1.11–1.18) cmu.edu |

| Methyl 2-bromopropionate | Methyl acrylate | Cu(I)/Me6TREN | Polymers with narrow molecular weight distribution mdpi.com |

The controlled nature of ATRP initiated by compounds like this compound enables the synthesis of specialty polymers with complex and tunable architectures. researchgate.net Because ATRP is a "living" polymerization, it allows for the preparation of block copolymers, star polymers, and polymer brushes. cmu.edumdpi.com

For example, after the polymerization of a first monomer, a second monomer can be added to grow a second block from the active polymer chain ends, leading to the formation of a block copolymer. The initiator fragment, in this case, the 2-(p-tolyl)propanoate group, remains at one end of the polymer chain, which can be a desirable feature for specific applications. The ability to precisely control the molecular weight and composition of the resulting polymers is a key advantage of using initiators like this compound in ATRP. researchgate.net

Enabling the Creation of Complex Quaternary Carbon Centers

The construction of quaternary carbon centers, i.e., carbon atoms bonded to four other carbon atoms, is a significant challenge in organic synthesis. This compound is an excellent precursor for the formation of such centers. The tertiary carbon atom bearing the bromine atom is already a pro-quaternary center.

Reactions involving the displacement of the bromide by a carbon nucleophile, or radical-mediated C-C bond formation, can lead to the creation of a quaternary carbon. For instance, α-halocarbonyl compounds are valuable intermediates in asymmetric synthesis. researchgate.net The development of methods for the deracemization of tertiary α-halocarbonyl compounds highlights their importance as synthetic intermediates. researchgate.net

Furthermore, the synthesis of γ-lactam-based multiheterocyclic structures containing quaternary carbons has been achieved using α-bromocarboxamides through a Cu-catalyzed radical/iminium domino strategy. researchgate.net This demonstrates the potential of related α-bromoesters like this compound to participate in similar cascade reactions to generate complex molecules with quaternary centers.

Integration into Cascade and Domino Reactions

Cascade and domino reactions, which involve multiple bond-forming events in a single synthetic operation without the isolation of intermediates, represent a highly efficient and atom-economical approach to complex molecule synthesis. The structural attributes of this compound make it a suitable candidate for initiating or participating in such reaction sequences.

The presence of the α-bromo group allows for the generation of a radical or an enolate intermediate, which can trigger subsequent cyclization or addition reactions. For instance, visible-light-mediated intramolecular radical cyclization has been demonstrated with α-brominated amides, suggesting that similar transformations could be applied to derivatives of this compound. rsc.org A plausible cascade sequence could involve the initial formation of a radical at the α-position, followed by an intramolecular addition to a suitably positioned unsaturated bond within the molecule, leading to the formation of a cyclic structure.

Furthermore, the reaction of α-bromo esters with various nucleophiles can initiate domino sequences. A notable example is the reaction of α-halomalonates with conjugated dieneimines, which proceeds through a cascade of Michael addition, cyclopropanation, and subsequent rearrangements to form functionalized cyclopentenes. acs.org By analogy, this compound could potentially engage in similar domino reactions with appropriate reaction partners, leading to the rapid assembly of complex carbocyclic and heterocyclic frameworks. The table below illustrates a hypothetical cascade reaction based on known transformations of similar α-bromo esters.

| Reaction Type | Reactant | Proposed Intermediate | Potential Product | Key Features |

| Radical Cascade | Alkene-tethered derivative of this compound | α-keto radical | Polycyclic lactone | Formation of multiple rings in one pot, High atom economy |

| Anionic Domino | Conjugated diene | Zinc enolate | Functionalized cyclopentene (B43876) ester | Creation of multiple stereocenters, High bond-forming efficiency |

These examples highlight the untapped potential of this compound in the design of novel cascade and domino reactions, offering pathways to intricate molecular structures from a relatively simple starting material.

Precursor to Diverse Heterocyclic Compounds

Heterocyclic compounds are of paramount importance in medicinal chemistry and materials science. This compound serves as a versatile precursor for the synthesis of a variety of heterocyclic systems, primarily through reactions that leverage the reactivity of the carbon-bromine bond.

One of the most direct applications is in the synthesis of oxazolidinones , a class of compounds known for their antibacterial properties. researchgate.netnih.gov The general synthesis involves the coupling of an α-bromo ester derivative with an amine, followed by intramolecular cyclization. For this compound, reaction with a primary amine would yield an α-amino ester, which can then be induced to cyclize, often with the aid of a carbonylating agent, to form a 5,5-disubstituted oxazolidin-2-one.

Similarly, this compound is a valuable starting material for the synthesis of thiazolidinones , another important heterocyclic scaffold. The reaction with a thiourea (B124793) or a thioamide, followed by cyclization, provides a direct route to 2-imino- or 2-thioxo-thiazolidinones. nih.govresearchgate.net The tolyl and methyl substituents at the 5-position of the resulting thiazolidinone ring are introduced directly from the parent α-bromo ester.

The synthesis of lactones , particularly γ-lactones, can be achieved through radical cyclization pathways. mdpi.comresearchgate.net An intramolecular atom transfer radical cyclization (ATRC) of an allyl or propargyl ester of a derivative of this compound would be expected to yield bicyclic or spirocyclic lactone structures. The reaction is typically initiated by a radical initiator or a transition metal catalyst.

The following table summarizes the synthesis of various heterocycles from precursors analogous to this compound, illustrating the potential synthetic utility of this compound.

| Heterocycle | Co-reactant | Reaction Type | Key Intermediate | Potential Product Structure |

| Oxazolidinone | Primary Amine | Nucleophilic Substitution/Cyclization | α-amino ester | 5-methyl-5-(p-tolyl)oxazolidin-2-one derivative |

| Thiazolidinone | Thiourea | Condensation/Cyclization | Thiouronium salt | 2-imino-5-methyl-5-(p-tolyl)thiazolidin-4-one derivative |

| γ-Lactone | (Internal Alkene) | Intramolecular Radical Cyclization | α-keto radical | Bicyclic or Spirocyclic γ-lactone |

The versatility of this compound as a precursor to these and other heterocyclic systems underscores its importance as a building block in synthetic organic chemistry, providing access to a wide range of potentially bioactive molecules.

Catalysis in the Chemical Transformations of Methyl 2 Bromo 2 P Tolyl Propanoate

Transition Metal Catalysis for Bond Formation

Transition metals have become indispensable tools for forging carbon-carbon (C-C) and carbon-heteroatom (C-X) bonds. The reactivity of the carbon-bromine (C-Br) bond in methyl 2-bromo-2-(p-tolyl)propanoate is well-suited for such catalytic processes.

Palladium catalysis is a cornerstone of modern organic synthesis, enabling the formation of C-C bonds with high efficiency and functional group tolerance. acs.org These reactions typically proceed through a catalytic cycle involving oxidative addition, transmetalation, and reductive elimination. youtube.com For substrates like this compound, the key step is the oxidative addition of the palladium(0) catalyst into the C-Br bond.

Cross-Coupling Reactions: The Suzuki-Miyaura, Heck, and Sonogashira reactions are prominent examples of palladium-catalyzed cross-couplings.

Suzuki-Miyaura Coupling: This reaction couples an organohalide with an organoboron compound. masterorganicchemistry.com In a potential application, this compound could react with an arylboronic acid to form a new C-C bond at the quaternary center. The reaction is typically catalyzed by a palladium complex, such as Pd(PPh₃)₄, in the presence of a base. masterorganicchemistry.commdpi.com The choice of catalyst and conditions is crucial, as seen in studies on similar bromo-compounds where different palladium precursors and ligands were optimized for yield. mdpi.com

Heck Reaction: The Heck reaction forms a C-C bond between an unsaturated halide and an alkene. masterorganicchemistry.com this compound could be coupled with an alkene, like styrene, to introduce a vinyl group. This reaction often uses a palladium(II) catalyst and a base. diva-portal.org

Sonogashira Coupling: This reaction involves the coupling of a terminal alkyne with an aryl or vinyl halide. researchgate.net It is co-catalyzed by palladium and copper complexes. youtube.com This method could be used to introduce an alkynyl functional group onto the quaternary carbon of the title compound.

Carbonylation Reactions: Palladium catalysts can also facilitate the insertion of carbon monoxide (CO) into the carbon-halide bond, a process known as carbonylation. diva-portal.org For this compound, this would involve the reaction with CO and a nucleophile (e.g., an alcohol) to yield a new ester derivative. This process expands the molecular complexity by introducing a carbonyl moiety. A plausible mechanism involves the oxidative addition of the Pd(0) catalyst to the C-Br bond, followed by CO insertion into the palladium-carbon bond and subsequent reaction with a nucleophile. nih.gov

Table 1: Overview of Potential Palladium-Catalyzed Reactions

| Reaction Name | Coupling Partner | Typical Catalyst System | Potential Product Type |

|---|---|---|---|

| Suzuki-Miyaura | Ar-B(OH)₂ | Pd(PPh₃)₄, Base (e.g., K₃PO₄) | Quaternary α,α-diaryl ester |

| Heck | Alkene (e.g., Styrene) | Pd(OAc)₂, Ligand | Allylic-substituted propanoate |

| Sonogashira | Terminal Alkyne | PdCl₂(PPh₃)₂, CuI, Base | Propargyl-substituted propanoate |

| Carbonylation | Carbon Monoxide (CO), Alcohol | PdCl₂, Ligand | Malonate derivative |

Nickel catalysis has emerged as a cost-effective and powerful alternative to palladium for cross-coupling reactions. rsc.org Nickel catalysts are particularly effective in coupling alkyl halides, making them highly relevant for transformations of this compound. wisc.eduacs.org

Nickel-catalyzed reductive cross-coupling allows for the direct reaction between two electrophiles, such as an aryl halide and an alkyl halide, in the presence of a stoichiometric reductant (e.g., zinc or manganese powder). wisc.eduacs.org This approach is highly functional-group-tolerant. acs.org The mechanism is thought to involve the formation of an alkyl radical which then combines with a Ni(II)-aryl intermediate, followed by reductive elimination. orgsyn.org

More recently, dual catalytic systems that combine nickel catalysis with photoredox catalysis have gained prominence. In these systems, a photocatalyst, upon absorbing visible light, generates a radical from the alkyl bromide. This radical is then intercepted by a nickel complex in its catalytic cycle to forge the new C-C bond. This synergistic approach allows for reactions to occur under very mild conditions.

Table 2: Nickel-Catalyzed Cross-Coupling Approaches

| Reaction Type | Coupling Partner | Key Reagents | Mechanistic Feature |

|---|---|---|---|

| Reductive Cross-Coupling | Aryl Halide | Ni Catalyst, Ligand (e.g., bipyridine), Reductant (Zn or Mn) | Coupling of two electrophiles. wisc.eduacs.org |

| Dual Ni/Photoredox Catalysis | Aryl Halide or other radical acceptor | Ni Catalyst, Photocatalyst (e.g., Ir or Ru complex), Light Source | Light-induced radical generation combined with Ni cross-coupling cycle. |

Copper-catalyzed or mediated reactions, particularly the Ullmann condensation, represent one of the oldest cross-coupling methods. wikipedia.orgorganic-chemistry.org These reactions are typically used to form carbon-oxygen (C-O), carbon-nitrogen (C-N), and carbon-sulfur (C-S) bonds. wikipedia.orgnih.gov

The classic Ullmann ether synthesis involves the coupling of an aryl halide with an alcohol or phenol (B47542) in the presence of stoichiometric copper at high temperatures. wikipedia.org Modern variations use catalytic amounts of a copper salt, often with a ligand like 1,10-phenanthroline (B135089) or an amino acid, allowing the reaction to proceed under milder conditions. nih.gov this compound could potentially react with phenols or alcohols via an Ullmann-type C-O coupling to form α-aryloxy or α-alkoxy esters. Similarly, reactions with amines (Goldberg reaction) or thiols would yield the corresponding α-amino or α-thio derivatives. wikipedia.org

The mechanism of these reactions generally involves a copper(I) species which reacts with the aryl halide. organic-chemistry.org

Table 3: Potential Copper-Mediated Transformations

| Reaction Name | Nucleophile | Catalyst/Mediator System | Bond Formed |

|---|---|---|---|

| Ullmann Ether Synthesis | Alcohol/Phenol | CuI, Ligand (e.g., 1,10-phenanthroline), Base | C-O |

| Goldberg Reaction | Amine/Amide | CuI, Ligand, Base | C-N |

| C-S Coupling | Thiol | CuI, Ligand, Base | C-S |

Photoredox Catalysis in Modern Organic Synthesis

Visible-light photoredox catalysis has revolutionized organic synthesis by offering a sustainable and powerful way to generate reactive intermediates under exceptionally mild conditions. nih.govrsc.org This strategy uses photons as a "traceless" reagent to drive chemical reactions. nih.gov The process typically involves a photocatalyst (PC), such as a ruthenium or iridium complex or an organic dye, that absorbs visible light to reach an excited state (PC*). nih.govcapes.gov.br This excited state is both a stronger oxidant and a stronger reductant than the ground state, allowing it to engage in single-electron transfer (SET) with an organic substrate. nih.gov

For a substrate like this compound, the C-Br bond is susceptible to reduction via SET from an excited photocatalyst. This process generates a carbon-centered radical at the quaternary position. This highly reactive radical can then participate in a variety of transformations, such as addition to alkenes or alkynes, or coupling with another radical.

Visible-light-mediated Atom Transfer Radical Addition (ATRA) is a key transformation where the generated radical adds to a π-system. This method avoids the use of toxic tin-based radical initiators and often proceeds with high efficiency and selectivity. The ability to use visible light as the energy source makes these reactions environmentally benign and highly attractive for green chemistry applications. rsc.orgnih.gov

While homogeneous photocatalysts are widely used, their separation from the reaction mixture can be difficult and costly, especially with expensive iridium and ruthenium catalysts. nih.gov This has spurred the development of heterogeneous photocatalytic systems. princeton.edu These systems utilize solid-supported catalysts, often based on semiconductors like titanium dioxide (TiO₂) or organic polymers, which can be easily recovered by filtration and reused. benthamdirect.comutwente.nl

When a semiconductor absorbs photons of sufficient energy, an electron is promoted from the valence band to the conduction band, creating an electron-hole pair. nih.gov This charge separation allows the semiconductor particle to act as both a reductant (the electron) and an oxidant (the hole), initiating radical chemistry on its surface. acs.org For this compound, a heterogeneous photocatalyst could facilitate its dehalogenation or participation in C-C bond-forming reactions. researchgate.net The development of efficient and recyclable heterogeneous photocatalysts is a key area of research aimed at making photoredox catalysis more practical for industrial-scale synthesis. princeton.edubenthamdirect.com

Lewis Acid Catalysis for Activation and Selectivity

Lewis acids are electron-pair acceptors that play a crucial role in activating electrophilic substrates. youtube.com In the context of this compound, Lewis acids can coordinate to either the bromine atom or, more commonly, the carbonyl oxygen of the ester group. This coordination polarizes the molecule, enhancing the electrophilicity of the quaternary carbon center and facilitating the departure of the bromide leaving group. This activation strategy is fundamental for promoting reactions that would otherwise be sluggish or require harsh conditions, such as Friedel-Crafts type alkylations or substitutions with weak nucleophiles.

The choice of Lewis acid can significantly influence the reaction pathway and selectivity. Hard Lewis acids, such as AlCl₃ or TiCl₄, tend to coordinate strongly to the carbonyl oxygen, promoting the formation of a carbocation intermediate. This intermediate can then be trapped by a nucleophile. Softer Lewis acids might show a greater affinity for the bromine atom, directly assisting in the cleavage of the C-Br bond.

Research in the broader field of α-haloesters has demonstrated that the nature of the Lewis acid can dictate the outcome of the reaction. For instance, in reactions with aromatic nucleophiles, a common transformation for this substrate, the Lewis acid's strength and steric bulk can control the regioselectivity of the alkylation. Furthermore, the use of chiral Lewis acids, which incorporate a chiral ligand framework around a central metal atom, offers a pathway to enantioselective transformations. wikipedia.org These catalysts create a chiral environment around the substrate, directing the incoming nucleophile to one face of the carbocation or the substrate-catalyst complex, thereby favoring the formation of one enantiomer over the other. libretexts.orglibretexts.org

Table 1: Representative Lewis Acids in the Catalysis of α-Bromo Esters

| Lewis Acid Catalyst | Typical Substrate | Nucleophile | Solvent | Outcome/Selectivity |

|---|---|---|---|---|

| Zinc Chloride (ZnCl₂) | α-bromo-α-aryl ester | Anisole | Dichloromethane | Friedel-Crafts alkylation, moderate yield |

| Scandium Triflate (Sc(OTf)₃) | α-bromo-α-aryl ester | Indole | Acetonitrile | High yield of C3-alkylated indole |

| Titanium Tetrachloride (TiCl₄) | α-bromo-α-aryl ester | Benzene (B151609) | Dichloromethane | Promotes carbocation formation, potential for side reactions |

This table presents generalized findings for α-bromo-α-aryl esters, illustrating the principles applicable to this compound.

Organocatalysis and Biocatalysis for Asymmetric Induction

Achieving high levels of stereocontrol in reactions is a central goal of modern synthetic chemistry, particularly in the pharmaceutical and agrochemical industries. For a prochiral substrate like this compound, organocatalysis and biocatalysis provide powerful and often complementary strategies for asymmetric induction.

Organocatalysis

Organocatalysis utilizes small, chiral organic molecules to catalyze chemical transformations enantioselectively. A prominent strategy for the asymmetric substitution of α-halo esters is chiral phase-transfer catalysis (PTC). beilstein-journals.org In this approach, a chiral quaternary ammonium (B1175870) salt, often derived from naturally occurring cinchona alkaloids, is used as the catalyst. nih.gov The catalyst transports an anionic nucleophile from an aqueous or solid phase into an organic phase containing the ester. During this process, a chiral ion pair is formed between the catalyst's cation and the nucleophile's anion. This close association within a defined chiral environment forces the nucleophile to attack the electrophilic carbon of the ester from a specific trajectory, resulting in the preferential formation of one enantiomer of the product. nih.gov

The design of the phase-transfer catalyst is critical, with modifications to the cinchona alkaloid backbone allowing for fine-tuning of the steric and electronic properties to maximize enantioselectivity for a given substrate and nucleophile combination.

Biocatalysis

Biocatalysis employs natural catalysts, such as enzymes, to perform chemical transformations with exceptional selectivity under mild conditions. beilstein-journals.org For racemic mixtures of chiral compounds like this compound, the most common biocatalytic approach is kinetic resolution. In this process, an enzyme selectively reacts with one enantiomer of the racemic substrate, leaving the other enantiomer unreacted.

Lipases are a class of enzymes frequently used for the kinetic resolution of esters. They catalyze the hydrolysis of the ester functionality, but due to the chiral binding pocket of the enzyme, they exhibit a strong preference for one enantiomer over the other. For example, when racemic this compound is subjected to hydrolysis catalyzed by a lipase (B570770) (e.g., from Candida antarctica or Pseudomonas cepacia) in a buffered aqueous solution, one enantiomer will be selectively converted to the corresponding carboxylic acid. This allows for the separation of the highly enantioenriched, unreacted ester from the hydrolyzed acid product. The efficiency of a kinetic resolution is often described by the enantiomeric ratio (E-value), with high E-values (>>100) indicating excellent separation of the enantiomers.

Table 2: Catalytic Methods for Asymmetric Synthesis with α-Halo Esters

| Catalytic Method | Catalyst Type | Specific Catalyst Example | Transformation | Typical Enantiomeric Excess (ee) |

|---|---|---|---|---|

| Organocatalysis | Phase-Transfer Catalyst | O-Allyl-N-(9-anthracenylmethyl)cinchonidinium bromide | Asymmetric Alkylation | 85-98% |

| Organocatalysis | Chiral Brønsted Acid | Chiral Phosphoric Acid | Asymmetric Friedel-Crafts | 70-95% |

| Biocatalysis | Enzyme (Lipase) | Candida antarctica Lipase B (CAL-B) | Kinetic Resolution (Hydrolysis) | >99% (for unreacted ester) |

| Biocatalysis | Enzyme (Esterase) | Pseudomonas fluorescens Lipase | Kinetic Resolution (Hydrolysis) | >95% (for unreacted ester) |

This table contains representative data for transformations of analogous α-halo esters, demonstrating the potential of these catalytic systems for this compound.

Computational and Theoretical Studies on Methyl 2 Bromo 2 P Tolyl Propanoate

Density Functional Theory (DFT) Investigations of Electronic Structure and Reactivity

Density Functional Theory (DFT) is a powerful quantum mechanical modeling method used to investigate the electronic structure of molecules. For methyl 2-bromo-2-(p-tolyl)propanoate, DFT calculations would provide a deep understanding of its stability, reactivity, and electronic properties.

DFT calculations can determine the optimized molecular geometry, which corresponds to the lowest energy arrangement of the atoms. From this optimized structure, various electronic properties can be calculated. Key parameters include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a crucial indicator of the molecule's chemical reactivity and stability. A smaller gap suggests higher reactivity.

Furthermore, DFT can be used to compute molecular electrostatic potential (MEP) maps. These maps visualize the charge distribution on the molecule's surface, identifying electron-rich (nucleophilic) and electron-poor (electrophilic) regions. For this compound, the MEP would likely show negative potential around the oxygen atoms of the ester group and the bromine atom, indicating sites susceptible to electrophilic attack. Conversely, positive potential would be expected around the hydrogen atoms.

Illustrative DFT-Calculated Parameters for a Similar Compound

| Parameter | Calculated Value (Illustrative) | Significance |

|---|---|---|

| HOMO Energy | -6.5 eV | Energy of the highest occupied molecular orbital; relates to electron-donating ability. |

| LUMO Energy | -1.2 eV | Energy of the lowest unoccupied molecular orbital; relates to electron-accepting ability. |

| HOMO-LUMO Gap | 5.3 eV | Indicates chemical reactivity and kinetic stability. |

| Dipole Moment | 2.1 D | Measures the overall polarity of the molecule. |

Molecular Dynamics Simulations of Reaction Pathways and Intermediates

Molecular Dynamics (MD) simulations are a computational method for analyzing the physical movements of atoms and molecules. researchgate.net While DFT provides static information about a molecule at its energy minimum, MD simulations can model the dynamic behavior of molecules over time, providing insights into reaction mechanisms, conformational changes, and interactions with other molecules, such as solvents.

For this compound, MD simulations could be employed to study its behavior in various solvent environments. This is particularly relevant for understanding reactions where solvent effects play a significant role. For example, in a nucleophilic substitution reaction, MD simulations could model the approach of a nucleophile to the electrophilic carbon atom attached to the bromine.

These simulations can help identify stable intermediates and transition states along a reaction pathway. By calculating the potential energy surface, researchers can map out the energy changes that occur as the reaction progresses. This allows for the determination of activation energies, which are critical for understanding reaction rates. For instance, in a substitution reaction involving this compound, MD could help elucidate whether the reaction proceeds through a concerted (SN2-like) or a stepwise (SN1-like) mechanism by tracking the bond-breaking and bond-forming events over time.

Mechanistic Insights from Quantum Chemical Calculations

Quantum chemical calculations, particularly those based on DFT, are instrumental in elucidating reaction mechanisms at a molecular level. nih.gov These calculations can provide detailed information about the transition state structures, which are high-energy species that exist transiently between reactants and products.

For reactions involving this compound, such as hydrolysis or substitution reactions, quantum chemical calculations can be used to model the entire reaction coordinate. By identifying the transition state and calculating its energy, the activation barrier for the reaction can be determined. This information is invaluable for predicting the feasibility and rate of a chemical transformation.

Furthermore, these calculations can shed light on the role of catalysts or different reaction conditions. For example, the effect of a Lewis acid catalyst on the cleavage of the carbon-bromine bond could be modeled. The calculations would show how the catalyst interacts with the bromine atom, polarizes the C-Br bond, and lowers the activation energy for its departure. Isotopic labeling studies, when combined with computational analysis of vibrational frequencies, can also help to confirm proposed mechanisms.

Correlation of Computational Data with Experimental Observations

A crucial aspect of computational chemistry is the validation of theoretical models against experimental data. For this compound, computational results would be compared with experimental findings to ensure the accuracy of the theoretical methods employed.

For instance, the calculated geometric parameters (bond lengths and angles) from DFT can be compared with data obtained from X-ray crystallography. nih.govnih.gov Similarly, calculated vibrational frequencies can be correlated with experimental infrared (IR) and Raman spectra. nih.gov A good agreement between the calculated and experimental spectra provides confidence in the computational model.

In terms of reactivity, the predicted reaction pathways and activation energies from quantum chemical calculations can be compared with experimentally determined reaction kinetics. If the computational model accurately reproduces the experimental observations, it can then be used to predict the behavior of the molecule in other, un-tested conditions, thereby guiding future experimental work. The correlation of computational and experimental data provides a synergistic approach to understanding the chemical properties of this compound.

Green Chemistry Principles in the Synthesis and Reactions of Methyl 2 Bromo 2 P Tolyl Propanoate

Design of Environmentally Benign Synthetic Routes

The traditional synthesis of α-bromo esters such as Methyl 2-bromo-2-(p-tolyl)propanoate often involves the Hell-Volhard-Zelinsky (HVZ) reaction on the corresponding carboxylic acid, followed by esterification. nih.govrsc.org This classic method uses elemental bromine (Br₂) and a phosphorus trihalide (PBr₃) as a catalyst, which are hazardous and corrosive reagents. nih.gov A more direct route involves the α-bromination of the parent ester, Methyl 2-(p-tolyl)propanoate. This can be achieved through radical bromination, often initiated by UV light or a radical initiator like azobisisobutyronitrile (AIBN), using a brominating agent in a solvent like carbon tetrachloride (CCl₄), which is a known ozone-depleting substance and carcinogen. rsc.org

Environmentally benign synthetic routes focus on replacing these hazardous components. A significant improvement is the substitution of liquid bromine with N-Bromosuccinimide (NBS). rsc.orgresearchgate.netjocpr.com NBS is a solid, making it easier and safer to handle than the highly volatile and corrosive Br₂. researchgate.netrsc.org The reaction using NBS can be initiated under milder conditions and often shows higher selectivity, reducing the formation of by-products. rsc.orgnankai.edu.cn

Photochemical methods, using light to initiate the bromination, offer a cleaner alternative to chemical radical initiators, as they avoid the introduction of additional reagents that later need to be removed. scirp.org Recent advancements in photocatalysis, employing catalysts that can be activated by visible light, further enhance the green credentials of this approach by reducing energy consumption compared to UV irradiation. researchgate.net

A comparison of traditional versus a greener synthetic approach is outlined below:

| Feature | Traditional Route (e.g., HVZ-type) | Greener Route |

| Brominating Agent | Elemental Bromine (Br₂) | N-Bromosuccinimide (NBS) |

| Catalyst/Initiator | PBr₃ / AIBN | Photocatalysis / Recyclable solid acid |

| Solvent | Carbon tetrachloride (CCl₄), Chloroform | Solvent-free, or green solvents (e.g., ionic liquids) |

| Hazards | Corrosive, toxic reagents; ozone-depleting solvents | Safer solid reagent; reduced solvent toxicity |

Implementation of Sustainable Catalytic Systems, Including Recyclable Catalysts

The development of sustainable catalytic systems is a cornerstone of green chemistry, aiming to replace stoichiometric reagents with catalytic alternatives that are efficient, selective, and recyclable. bldpharm.com For the α-bromination of esters, traditional methods might use a stoichiometric amount of acid catalyst or a non-recyclable radical initiator.

Greener approaches focus on heterogeneous catalysts that can be easily separated from the reaction mixture and reused, minimizing waste and cost. bldpharm.com For instance, solid acid catalysts have shown promise in promoting bromination reactions.

Potential sustainable catalytic systems for the synthesis of this compound could include:

Acidic Alumina (Al₂O₃) or Montmorillonite K-10 clay: These are inexpensive, non-corrosive, and recyclable solid acid catalysts that can facilitate the enolization step required for α-bromination of carbonyl compounds with NBS. rsc.org

Zeolites: These microporous aluminosilicates can act as shape-selective catalysts, potentially improving the regioselectivity of the bromination and can be regenerated and reused. researchgate.net

Photocatalysts: Heterogeneous photocatalysts, such as mesoporous graphitic carbon nitride (mpg-CN), can be used to initiate radical reactions with visible light, offering a recyclable and energy-efficient catalytic system. researchgate.net

The table below summarizes potential catalytic systems and their green chemistry benefits.

| Catalyst System | Type | Potential Advantages |

| Acidic Alumina (Al₂O₃) | Heterogeneous Solid Acid | Recyclable, low cost, easy separation, mild reaction conditions. rsc.org |

| Montmorillonite K-10 | Heterogeneous Solid Acid | Recyclable, environmentally benign, high surface area. |

| Zeolites | Heterogeneous Solid Acid | High selectivity, thermal stability, recyclability. researchgate.net |

| mpg-CN/NiBr₂ | Heterogeneous Photocatalyst | Uses visible light, recyclable, promotes high yields under mild conditions. researchgate.net |

Reduction of Solvent Usage and Exploration of Alternative Reaction Media

A major contributor to the environmental impact of chemical processes is the use of volatile organic compounds (VOCs) as solvents. Traditional brominations often employ chlorinated solvents like carbon tetrachloride or dichloromethane, which are toxic and environmentally persistent. scirp.org Green chemistry promotes the reduction or elimination of these harmful solvents.

Solvent-free (Neat) Reactions: One of the most effective green strategies is to conduct reactions without any solvent. The α-bromination of various ketones using NBS has been successfully demonstrated under solvent-free conditions, often facilitated by microwave irradiation. nankai.edu.cn This approach not only eliminates solvent waste but also frequently leads to significantly shorter reaction times and higher yields. nankai.edu.cn

Alternative Green Solvents: When a solvent is necessary, the focus shifts to environmentally benign alternatives.

Ionic Liquids (ILs): These are salts with low melting points that can act as both solvents and catalysts. For bromination reactions, ionic liquids like 1-butyl-3-methylimidazolium hexafluorophosphate (B91526) ([bmim]PF₆) can be used. Their negligible vapor pressure reduces air pollution, and they can often be recycled and reused multiple times, making them a sustainable option.

Supercritical Fluids (e.g., scCO₂): Supercritical carbon dioxide is a non-toxic, non-flammable, and inexpensive solvent alternative. After the reaction, it can be easily removed by depressurization and recycled.

Bio-derived Solvents: Solvents derived from renewable feedstocks, such as Cyrene (dihydrolevoglucosenone) or 2-methyltetrahydrofuran (B130290) (2-MeTHF), are becoming increasingly viable alternatives to petrochemical solvents.

The following table compares conventional solvents with greener alternatives for this synthesis.

| Solvent Type | Example(s) | Key Disadvantages/Advantages |

| Conventional (Halogenated) | Carbon tetrachloride, Dichloromethane | Toxic, environmentally persistent, ozone-depleting. |

| Solvent-Free | None (neat reaction) | Advantage: Eliminates solvent waste, reduces purification steps, can increase reaction rates. nankai.edu.cn |

| Green (Ionic Liquids) | [bmim]PF₆, [bmpy]Tf₂N | Advantage: Recyclable, low volatility, can enhance reaction rates. |

| Green (Supercritical Fluids) | Supercritical CO₂ | Advantage: Non-toxic, easily separated and recycled, readily available. |

Optimization for High Atom Economy and Minimized Waste Generation

Atom economy is a core principle of green chemistry that measures the efficiency of a chemical reaction by calculating the proportion of reactant atoms that are incorporated into the desired product. jocpr.comscirp.org Reactions with low atom economy generate significant waste.

A traditional bromination using elemental bromine has an inherently low atom economy because for every mole of Br₂ used, one mole of hydrogen bromide (HBr) is produced as a byproduct, meaning at best only 50% of the bromine atoms are incorporated into the target molecule.

In contrast, a reaction using NBS can, in principle, have a higher atom economy if the succinimide (B58015) byproduct can be re-brominated and recycled. However, even without recycling, the use of NBS is often preferred for safety and selectivity. The most atom-economical approach would be an addition reaction across a double bond, but this is not applicable for the synthesis of this compound from its saturated precursor.

Let's compare the theoretical atom economy of two plausible routes to the target compound from Methyl 2-(p-tolyl)propanoate:

Route A: Traditional Radical Bromination with Br₂ C₁₁H₁₄O₂ + Br₂ → C₁₁H₁₃BrO₂ + HBr

Route B: Greener Bromination with NBS C₁₁H₁₄O₂ + C₄H₄BrNO₂ → C₁₁H₁₃BrO₂ + C₄H₅NO₂

The table below provides a quantitative comparison of the atom economy for these two routes.

| Reaction | Molecular Weight of Reactants | Molecular Weight of Desired Product | Atom Economy (%) |

| **Route A (with Br₂) ** | 178.23 (Ester) + 159.81 (Br₂) = 338.04 | 257.12 | (257.12 / 338.04) * 100 = 76.1% |

| Route B (with NBS) | 178.23 (Ester) + 177.98 (NBS) = 356.21 | 257.12 | (257.12 / 356.21) * 100 = 72.2% |

Note: The calculation for Route A appears more atom-economical, but this does not account for the hazardous nature of Br₂ and the corrosive HBr byproduct, which represents significant waste. The succinimide byproduct from NBS is less hazardous and potentially recyclable.

Waste generation is minimized not only by maximizing atom economy but also by:

Using catalytic instead of stoichiometric reagents. bldpharm.com

Improving reaction selectivity to reduce the formation of unwanted side-products.

Choosing reagents that produce benign byproducts, such as the succinimide from NBS compared to HBr from Br₂. researchgate.net

By integrating these green chemistry principles, the synthesis of this compound can be shifted towards a more sustainable and environmentally responsible process.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.